

Application Notes and Protocols for the Regioselective Synthesis of Polysubstituted 1H-Indazoles

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Compound of Interest

Compound Name: 7-Bromo-6-chloro-1H-indazole

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the regioselective synthesis of polysubstituted 1H-indazoles, a critical heterocyclic scaffold in medicinal chemistry. The following sections offer a comprehensive overview of modern synthetic strategies, complete with detailed experimental protocols, mechanistic insights, and data presentation to aid in the efficient and controlled synthesis of these valuable compounds.

Introduction: The Significance of the 1H-Indazole Scaffold

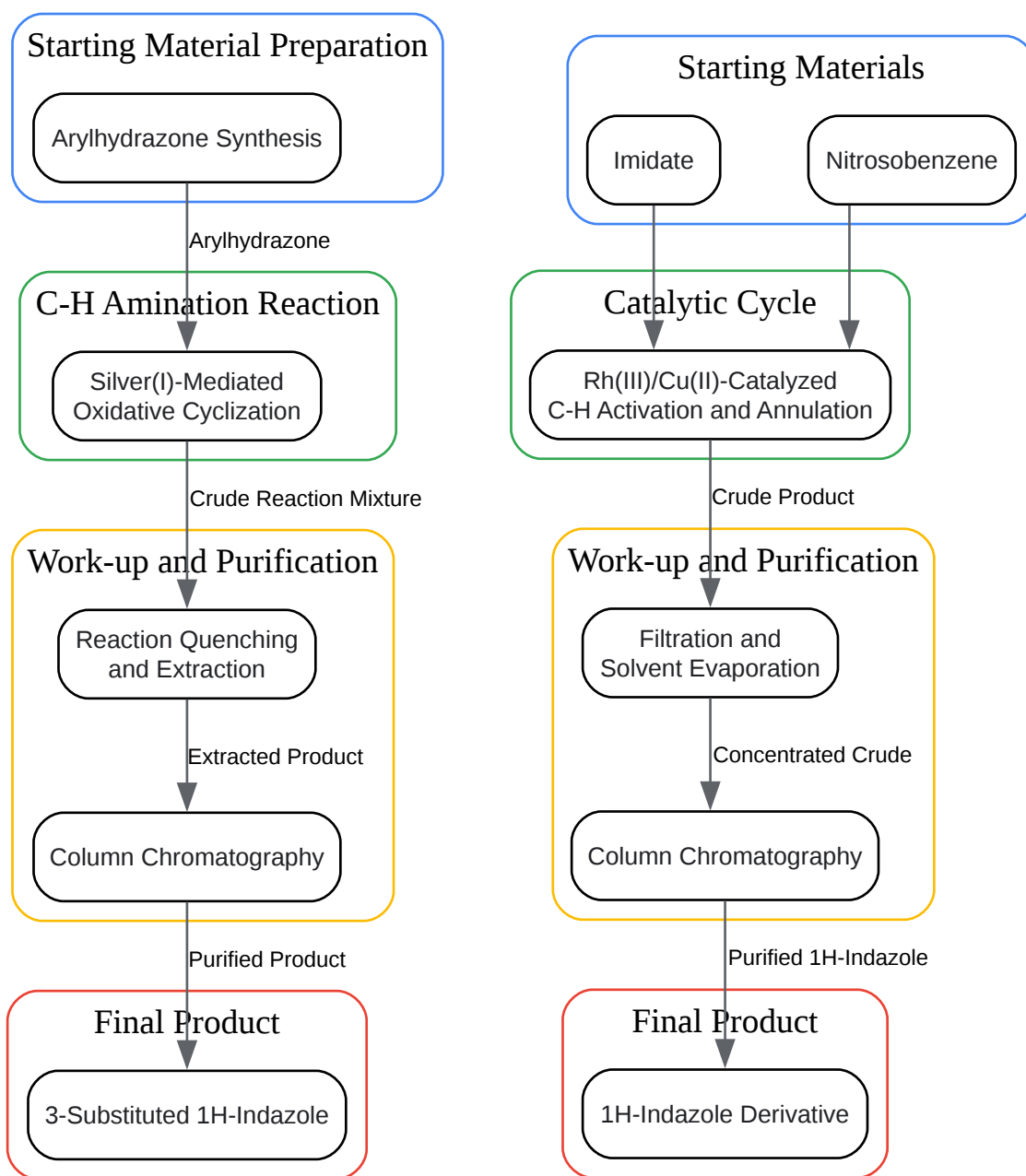
The 1H-indazole core is a privileged structure in drug discovery, present in numerous pharmacologically active compounds with a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, and anti-HIV properties.[1][2] The precise control of substituent placement on the indazole ring is paramount for modulating a compound's therapeutic efficacy and pharmacokinetic profile. This guide focuses on robust and regioselective methods for the synthesis of polysubstituted 1H-indazoles, providing researchers with the tools to access this important heterocyclic system with a high degree of control.

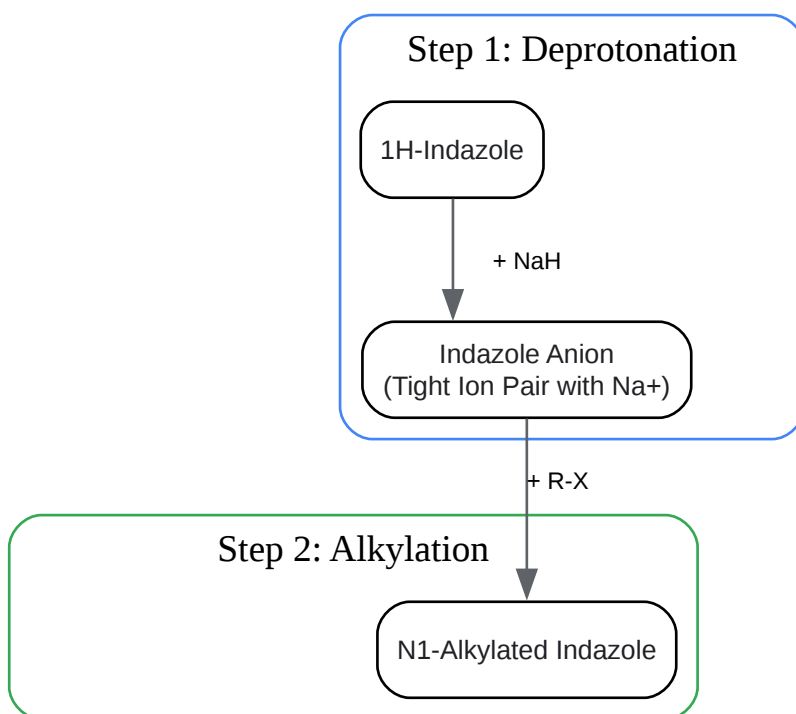
Method 1: Transition-Metal-Catalyzed Intramolecular C-H Amination

Transition-metal-catalyzed C-H amination has emerged as a powerful and atom-economical strategy for the synthesis of N-heterocycles.[3][4] This approach allows for the direct formation of a C-N bond, often with high regioselectivity, by activating a typically inert C-H bond.

Silver(I)-Mediated Intramolecular Oxidative C-H Amination for 3-Substituted 1H-Indazoles

This method provides an efficient pathway to a variety of 3-substituted 1H-indazoles through a silver(I)-mediated intramolecular oxidative C-H amination of readily accessible arylhydrazones.[5] The reaction is notable for its operational simplicity and tolerance of a diverse range of functional groups, which can be challenging to synthesize using other C-H amination techniques.[2][5]





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- 5. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

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